A 792611

Description

Historical Context of HIV Protease Inhibitor Development

The development of HIV protease inhibitors represents a significant success in the field of antiviral chemistry and structure-based drug design. Following the identification of HIV as the causative agent of AIDS in the 1980s, the viral protease was quickly recognized as an essential enzyme for viral replication and thus a prime target for therapeutic intervention jwatch.orgrsc.orgnih.gov. The HIV protease is an aspartic protease responsible for cleaving viral Gag and Gag-Pol polyprotein precursors into functional proteins required for viral maturation jwatch.orgnih.govmdpi.com. Inhibiting this process prevents the production of infectious viral particles mdpi.com. The determination of the crystal structure of HIV-1 protease in 1989 provided a crucial foundation for the rational design of inhibitors nih.gov.

Early efforts in designing HIV protease inhibitors focused on creating molecules that mimicked the transition state of the peptide substrates cleaved by the enzyme wikipedia.org. These compounds, known as peptidomimetics, were designed with non-hydrolyzable portions intended to bind tightly to the protease active site and prevent its function acs.org. The first HIV protease inhibitor, saquinavir, approved in 1995, was a peptidomimetic rsc.orgnih.govwikipedia.org. While effective, initial peptidomimetic inhibitors often faced challenges related to pharmacokinetic properties, such as poor oral bioavailability, partly due to their peptide-like nature jwatch.orgrsc.org. Subsequent research aimed to modify these structures to be more "drug-like," typically involving making them smaller and less hydrophilic while retaining their inhibitory activity rsc.org. The majority of HIV protease inhibitors that have reached the market are peptidomimetics mdpi.com.

The discovery of A-792611 arose from systematic design and synthesis efforts focused on symmetry-based HIV protease inhibitors nih.govresearchgate.netpdbj.org. Researchers explored modifications to the core regiochemistry and stereochemistry of these compounds, as well as variations in a pendent arylmethyl P3 group nih.govresearchgate.netpdbj.org. These modifications were found to significantly influence the inhibitors' potency, metabolic stability, and oral bioavailability nih.govresearchgate.netpdbj.org. Through an optimization process, A-792611 (compound 9d) and A-790742 (compound 10c) were identified as promising candidates and selected for further preclinical evaluation nih.govresearchgate.netpdbj.org. This work, conducted at Abbott Laboratories, aimed to discover highly potent and selective HIV protease inhibitors with improved characteristics acs.org.

Evolution of Peptidomimetic Structures in Antiviral Chemistry

Overview of A-792611 as a Dual-Acting Agent in Preclinical Studies

Preclinical investigations into A-792611 revealed that its biological activity extends beyond the primary target of HIV protease. While initially developed and studied as a potent HIV protease inhibitor, research uncovered a secondary, yet significant, interaction with nuclear receptors nih.gov. This dual-acting nature positioned A-792611 as a compound with potentially broader biological implications, particularly in the context of drug metabolism and disposition, which are often regulated by nuclear receptors.

A-792611 demonstrated potent inhibitory activity against HIV protease during preclinical studies. It exhibited low nanomolar potency against wild-type HIV in cell culture, even in the presence of human serum nih.govresearchgate.netpdbj.orgportico.org. Furthermore, A-792611 showed effectiveness against certain protease inhibitor-resistant strains of HIV-1 portico.org.

Detailed research findings on its potency against wild-type HIV and resistant strains are summarized in the table below:

| Compound | Target | EC50 (nM) - Wild Type HIV (Cell Culture) | EC50 (nM) - Wild Type HIV (with 50% Human Serum) | EC50 (nM) - HIV-1/A17 Mutant | EC50 (nM) - HIV-1/B26 Mutant | EC50 (nM) - HIV-1/P25 Mutant |

| A-792611 | HIV Protease | 2 portico.org | 12 portico.org | 22 portico.org | 140 portico.org | 103 portico.org |

| A-790742 | HIV Protease | 3 portico.org | 19 portico.org | 9 portico.org | 25 portico.org | 45 portico.org |

X-ray crystallographic analyses were conducted to understand the binding modes of A-792611 and related analogs within the active site of HIV protease, providing insights into the structural basis for their inhibitory activity nih.govresearchgate.netpdbj.org.

Beyond its effects on HIV protease, preclinical studies revealed that A-792611 acts as a modulator of nuclear receptors, specifically demonstrating functional inhibition of the human pregnane (B1235032) X receptor (PXR) nih.gov. PXR is a key nuclear receptor involved in regulating the expression of drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes, and drug transporters nih.govnih.gov.

Research findings indicated that exposure to A-792611 resulted in a significant down-regulation of constitutive CYP3A4 expression in cultured human hepatocytes nih.gov. Furthermore, A-792611 was found to attenuate the induction of CYP3A4 mediated by known inducers like rifampin and efavirenz (B1671121) nih.gov. Studies using luciferase reporter assays showed that A-792611 attenuated the activation of human PXR induced by rifampin and ritonavir (B1064) nih.gov. Microarray analysis in cultured human hepatocytes demonstrated that A-792611 treatment down-regulated the expression of several PXR target genes, including CYP3A4, CYP2B6, CYP2C8, and CYP2C9 nih.gov. Importantly, A-792611 did not show interaction with other ligand-activated nuclear receptors that regulate P450 expression, such as the constitutive androstane (B1237026) receptor (CAR), farnesoid X receptor (FXR), vitamin D receptor (VDR), and peroxisome proliferator-activated receptor alpha (PPAR alpha) nih.gov.

These findings suggest that A-792611 possesses a unique property among HIV protease inhibitors, which are often PXR activators, by acting as a PXR antagonist nih.gov. This antagonistic activity could potentially be utilized as a tool for studying the regulation of nuclear receptor pathways nih.gov. A-792611 has been identified as a potent and selective PXR antagonist nih.govresearchgate.net and has been shown to prevent the activation of a PXR response element by agonists like rifampicin (B610482) and ritonavir conicet.gov.ar. Additionally, it reduced the expression of ABCB1, a drug transporter regulated by PXR, even in the presence of ritonavir conicet.gov.ar. The ability of A-792611 to antagonize PXR suggests a potential role in mitigating drug-drug interactions mediated by PXR activation nih.gov.

Properties

Molecular Formula |

C47H60N6O6 |

|---|---|

Molecular Weight |

805.0 g/mol |

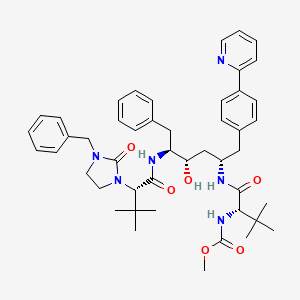

IUPAC Name |

methyl N-[(2S)-1-[[(2S,4S,5S)-5-[[(2S)-2-(3-benzyl-2-oxoimidazolidin-1-yl)-3,3-dimethylbutanoyl]amino]-4-hydroxy-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C47H60N6O6/c1-46(2,3)40(51-44(57)59-7)42(55)49-36(28-33-21-23-35(24-22-33)37-20-14-15-25-48-37)30-39(54)38(29-32-16-10-8-11-17-32)50-43(56)41(47(4,5)6)53-27-26-52(45(53)58)31-34-18-12-9-13-19-34/h8-25,36,38-41,54H,26-31H2,1-7H3,(H,49,55)(H,50,56)(H,51,57)/t36-,38-,39-,40+,41+/m0/s1 |

InChI Key |

KMAMPFGXPHTYPQ-KMHPXQNHSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)N4CCN(C4=O)CC5=CC=CC=C5)O)NC(=O)OC |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=N2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)N4CCN(C4=O)CC5=CC=CC=C5)O)NC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Structure Activity Relationships of A 792611

Stereoselective Synthesis of the Hydroxyethylene Dipeptide Isostere Core

The synthesis of the hydroxyethylene dipeptide isostere core (referred to as amino alcohol core 1 in some literature) of A-792611 was a critical aspect of its development. acs.orgacs.org A stereoselective route was developed to achieve the desired configuration of this core structure. acs.orgacs.org

Phenylalanine-Derived Epoxide as Key Starting Material

A phenylalanine-derived epoxide (specifically, epoxide 2) served as an effective starting material for accessing hydroxyethylene dipeptide isosteres like the core of A-792611. acs.orgacs.org This epoxide possesses the desired 1,2-anti stereochemistry and appropriate functionality for introducing the required carbon-carbon bond at the C-3 position. acs.orgacs.org

Substrate-Directed Kinetic Protonation Strategies

A key step in the stereoselective synthesis of the core involved a substrate-directed kinetic protonation of an α/γ-substituted lactone intermediate. acs.orgacs.orgacs.orgnih.govlookchem.com This strategy was employed to establish the desired stereochemistry at the C3 position of the core structure. acs.orgacs.orgmanufacturingchemist.com Molecular mechanics modeling of the enol intermediate involved in this protonation step suggested that in its lowest energy conformation, the si-face of the enol is shielded by the C-5 substituent, influencing the stereochemical outcome. acs.org

Application of Hofmann Rearrangements in Core Synthesis

Hofmann rearrangements were utilized in the synthesis of the A-792611 core. acs.orgacs.orgacs.orgnih.gov A novel procedure employing N,N-dibromo-5,5-dimethylhydantoin was disclosed for these rearrangements, offering potential advantages in terms of safety, convenience, and reproducibility compared to existing reagents. acs.orgacs.orgacs.org The Hofmann rearrangement is a reaction that converts a primary amide to a primary amine with one fewer carbon atom. researchgate.netorganicchemistrytutor.comnrochemistry.com This reaction typically involves the formation of an N-halogen amide, followed by deprotonation and rearrangement to an isocyanate intermediate, which is then hydrolyzed to the amine. nrochemistry.com

Optimization of Synthetic Routes for Efficiency and Purity

Efforts were made to develop a robust and efficient synthetic route to the amino alcohol core of A-792611. acs.orgacs.org The described route from the phenylalanine-derived epoxide 2 afforded the amino alcohol core 1 in 46% yield. acs.orgacs.orgacs.orgnih.gov The five-step sequence from a lactone intermediate yielded the core in 75% yield with high diastereomeric purity. acs.org The diastereomeric ratio was further enhanced through subsequent recrystallizations in the synthetic sequence. acs.org The optimized procedure for preparing amino alcohol core 1 from epoxide 2 resulted in high diastereomeric purity (97:3 dr). acs.org

Structural Modifications and Their Impact on Biological Activity

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's structure influence its biological activity. wikipedia.orggardp.org For A-792611, structural modifications, particularly to the core, significantly impacted its properties. researchgate.netnih.gov

Role of Pendent Arylmethyl P3 Group Variation

Variations in the pendent arylmethyl P3 group of symmetry-based HIV protease inhibitors, including the series that led to A-792611, have been shown to significantly influence the properties of these compounds. These modifications can affect potency against wild-type HIV, metabolic stability, and oral bioavailability. researchgate.netnih.gov The optimization process involved exploring different substituents in this P3 position to identify compounds with improved pharmacological profiles. researchgate.netnih.gov

Structure-Activity Relationship Studies for HIV Protease Inhibition

Structure-Activity Relationship (SAR) studies for HIV protease inhibitors, including those structurally related to A-792611, aim to understand how changes in chemical structure impact their ability to inhibit the enzyme. These studies are crucial for the rational design of more potent and effective inhibitors. For symmetry-based inhibitors like A-792611, modifications to the core regiochemistry and stereochemistry, in addition to variations in the pendent arylmethyl P3 group, significantly affected potency, metabolic stability, and oral bioavailability. researchgate.netnih.gov The design of HIV protease inhibitors often involves mimicking the transition state of the protease's natural substrates, typically by replacing a cleavable peptide linkage with a non-cleavable isostere like the hydroxyethylene group, which is believed to mimic a tetrahedral reaction intermediate. wikipedia.orgnih.gov SAR studies have demonstrated the importance of specific interactions within the active site of the protease for potent binding. wikipedia.org For instance, interactions with the active site aspartate carboxyl groups and a conserved water molecule linked to isoleucine residues (Ile50 and Ile50´) are known to be critical for strong binding of many protease inhibitors. wikipedia.org

Crystallographic Analysis of A-792611 and Related Analogs

X-ray crystallographic analysis has been a vital tool in the study of HIV protease inhibitors, providing detailed insights into how these molecules bind to the enzyme. nih.gov

X-ray Crystallographic Studies of Novel Cores

X-ray crystallographic analyses have been conducted on novel cores developed within the series of symmetry-based HIV protease inhibitors that include A-792611. These studies were used to examine differences in the binding modes of these new core structures. researchgate.netnih.gov The crystallographic data helps researchers visualize how modifications to the core structure influence its interaction with the protease active site.

Investigation of Ligand-Enzyme Binding Modes

Crystallographic studies, including those involving A-792611 and related compounds, provide detailed information about the ligand-enzyme binding modes. These studies reveal how inhibitors fit into the active site of HIV protease and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. wikipedia.orgnih.gov For example, the hydroxyl group in hydroxyethylamine-based inhibitors is often positioned to form hydrogen bonds with the catalytic aspartate residues in the active site. wikipedia.orgnih.gov Hydrophobic groups on the inhibitor interact with hydrophobic pockets within the binding site, often referred to as S1, S1´, S2, and S2´ pockets. wikipedia.org Crystallographic analysis can also reveal unexpected binding modes or how inhibitors interact with different conformations of the protease, such as open-flap states. nih.gov The Protein Data Bank (PDB) contains entries for HIV protease in complex with various inhibitors, including those structurally related to A-792611, providing structural data for detailed analysis of binding modes. ebi.ac.ukrcsb.orgrcsb.org

Molecular Mechanism of Hiv Protease Inhibition by A 792611

Enzyme Kinetics and Potency against Wild-Type HIV Protease

Studies have characterized the inhibitory activity of A-792611 against wild-type HIV protease. Enzyme kinetics provide insights into the nature and strength of the interaction between the inhibitor and the enzyme.

Determination of Inhibitory Concentrations in Viral Assays

Inhibitory concentrations, such as EC50 (half maximal effective concentration), are determined in viral assays to quantify the potency of a compound in inhibiting viral replication in cell culture. A-792611 has demonstrated low nanomolar potency against wild-type HIV in the presence of human serum. researchgate.netnih.gov This indicates that relatively low concentrations of the compound are effective at inhibiting viral activity in a more physiologically relevant environment. Viral assays often involve measuring the reduction in viral replication or the prevention of cytopathic effects in cell lines exposed to the virus and varying concentrations of the inhibitor. nih.govnih.gov

Comparative Analysis with Other Protease Inhibitors

Comparing the activity of A-792611 to other established protease inhibitors provides context for its potential therapeutic value. While specific comparative data for A-792611 against a broad panel of currently approved protease inhibitors were not extensively detailed in the search results, the development of A-792611 was part of an effort to design new antiretroviral agents with improved potency and potentially reduced side effects compared to existing therapies. researchgate.net The design of protease inhibitors has evolved, with newer compounds like darunavir (B192927) demonstrating advantages such as a high genetic barrier to resistance and potent activity against drug-resistant strains. nih.gov Comparative studies often assess parameters like IC50 or EC50 values against various viral strains and in the presence of human serum. researchgate.netnih.gov

Activity against Protease Inhibitor Resistant HIV Strains

The emergence of HIV strains resistant to existing protease inhibitors is a significant challenge in HIV treatment. nih.govnih.gov Therefore, evaluating the activity of novel inhibitors against these resistant strains is crucial. The antiviral activity of A-792611 against protease inhibitor resistant strains of HIV has been determined. researchgate.netnih.gov The incorporation of specific substituents in the design of this series of inhibitors aimed to improve potency against resistant mutants. researchgate.net Resistance can arise from mutations in the protease enzyme that alter the binding site or affect the enzyme's dynamics, reducing the inhibitor's effectiveness. nih.gov

Interaction with the HIV Protease Active Site

HIV protease is a homodimeric aspartyl protease, with a single active site located between the two identical subunits. wikipedia.orgscbt.com The active site contains a catalytic dyad of aspartate residues (Asp25 and Asp25' from each monomer) essential for its function. wikipedia.orgresearchgate.net

Binding Site Characteristics and Molecular Recognition

Protease inhibitors are designed to bind specifically to the active site of HIV protease, mimicking the transition state of the natural substrate but being uncleavable. wikipedia.org This binding prevents the enzyme from cleaving the viral polyproteins. The active site is characterized by specific amino acid residues that interact with the inhibitor through hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net Key residues involved in inhibitor binding often include Asp25, Asp25', Ile50, and Ile50'. nih.govresearchgate.net X-ray crystallographic analyses have been used to examine the binding modes of inhibitors like A-792611 to the HIV protease active site, providing detailed information about the molecular interactions and how modifications to the inhibitor structure affect binding. researchgate.netnih.gov These studies help in understanding the structural basis for potency and activity against resistant strains. nih.gov

Inhibition of Viral Polyprotein Processing and Maturation

The primary function of HIV protease is the proteolytic cleavage of the Gag and Gag-Pol polyprotein precursors. wikipedia.orgnih.gov This processing is essential for the assembly of mature, infectious virions. wikipedia.orgpsu.edu By binding to the active site, A-792611 inhibits this crucial processing step. wikipedia.orglabshare.cn The uncleaved polyproteins result in the formation of immature, non-infectious viral particles, effectively halting the viral replication cycle at a late stage. wikipedia.orglabshare.cn This mechanism of action is common to all HIV protease inhibitors. clevelandclinic.org

Mechanistic Insights from Imidazolidinone Derivatives

A-792611 contains an imidazolidinone core structure nih.govresearchgate.net. Imidazolidinones and related imidazolidine-2,4-diones are heterocyclic compounds that have been explored for their activity against various viruses, including HIV researchgate.net. The first imidazolidinone derivative with anti-HIV activity was reported in 1996, and this class of compounds is known to inhibit HIV aspartic protease activity researchgate.net.

Studies on imidazolidinone derivatives have contributed to the understanding of the structural features required for potent HIV protease inhibition. Modifications to the core regiochemistry and stereochemistry of symmetry-based inhibitors, including those with an imidazolidinone core, have been shown to significantly impact their potency nih.govresearchgate.net. Variation of pendent groups, such as an arylmethyl P3 group, also affects the inhibitory activity nih.govresearchgate.net.

Research on imidazolidine-2,4-dione-linked HIV protease inhibitors, structurally related to the imidazolidinone core, has also provided insights into activity against drug-resistant HIV strains, including those resistant to lopinavir (B192967) scbt.com. Structure-activity relationship (SAR) studies on imidazolidinone scaffolds have aimed to rationalize the observed potency and guide the design of improved inhibitors nih.gov. For instance, a trans relationship of substituents in the P1-P2 mimetic of a 2-imidazolidinone scaffold was found to be necessary for high potency against HIV-1 protease nih.gov.

Data from research on imidazolidinone derivatives highlights the importance of specific structural elements for effective binding to the HIV protease active site. While specific detailed binding data for A-792611's imidazolidinone core was not extensively detailed in the search results beyond its classification as a symmetry-based inhibitor and the general principles of HIV protease inhibition, studies on related imidazolidinone inhibitors demonstrate that interactions within the active site, including hydrogen bonding and hydrophobic interactions, are crucial for their inhibitory mechanism wikipedia.orgresearchgate.net. The design of these compounds often involves mimicking the transition state and optimizing interactions with the catalytic aspartates and flap regions of the protease wikipedia.orgresearchgate.netdovepress.com.

Research findings on related imidazolidinone inhibitors have sometimes been presented with data on their inhibitory activity (e.g., EC50 or IC50 values) against wild-type or resistant HIV strains, providing quantitative measures of their potency. For example, studies on different series of imidazolidinone derivatives have reported varying levels of antiviral activity nih.govresearchgate.netresearchgate.netnih.gov.

| Compound Class | Key Structural Feature | Impact on Potency/Activity |

| Symmetry-based Inhibitors | Imidazolidinone core, P1' substitution | Low nanomolar potency against wild-type HIV |

| Imidazolidinone Derivatives | Core regiochemistry and stereochemistry | Significant effect on potency, metabolic stability |

| Imidazolidine-2,4-diones | Linked scaffold | Activity against lopinavir-resistant mutant HIV |

| 2-Imidazolidinone Scaffold | trans P1-P2 substituents | Necessary for high potency against HIV-1 protease |

A 792611 As a Functional Modulator of Nuclear Receptors and Transporters

Antagonistic Activity towards Human Pregnane (B1235032) X Receptor (PXR)

A-792611 functions as a potent and specific antagonist of the human Pregnane X Receptor (PXR). nih.govspandidos-publications.comnih.govresearchgate.net This antagonistic effect has been demonstrated through various in vitro studies, including reporter gene assays and assessments of PXR-mediated gene expression. nih.govresearchgate.netnih.gov

PXR Binding and Reporter Gene Assay Responses

Studies utilizing luciferase reporter assays have shown that A-792611 effectively attenuates the activation of human PXR mediated by known inducers such as rifampin and ritonavir (B1064). nih.gov In cell-based reporter gene assays, A-792611 at a concentration of 10 µM was shown to abolish the PXR activation of an OATP1A2 reporter construct induced by 10 µM rifampin. researchgate.netnih.gov This indicates that A-792611 can interfere with the ability of PXR agonists to activate downstream gene transcription. researchgate.netnih.gov A-792611 has been described as a potent human PXR inhibitor in reporter assays. nih.gov

Specificity of Interaction with PXR over Other Nuclear Receptors

A key characteristic of A-792611's interaction with nuclear receptors is its specificity for PXR. nih.govnih.gov Investigations have revealed that A-792611 does not interact with other ligand-activated nuclear receptors known to regulate P450 expression. nih.govnih.gov These include the constitutive androstane (B1237026) receptor (CAR), farnesoid X receptor (FXR), vitamin D receptor (VDR), and peroxisome proliferator-activated receptor alpha (PPAR alpha). nih.govnih.gov This targeted interaction highlights A-792611 as a selective functional inhibitor of human PXR. nih.govnih.gov

Regulation of Cytochrome P450 (CYP) Enzyme Expression

A-792611 significantly modulates the expression of several cytochrome P450 (CYP) enzymes, particularly those that are known targets of PXR regulation. nih.govresearchgate.net Its effects include both the down-regulation of constitutive expression and the attenuation of inducer-mediated induction of these enzymes. nih.govresearchgate.net

Down-regulation of Constitutive CYP3A4 Expression

Exposure of cultured human hepatocytes to A-792611 has been shown to result in a significant down-regulation of constitutive CYP3A4 expression. nih.govresearchgate.net This finding suggests that A-792611 can repress the baseline activity of the CYP3A4 gene, which is a major drug-metabolizing enzyme regulated by PXR. nih.govresearchgate.netoncotarget.com

Attenuation of Inducer-Mediated CYP3A4 Induction

Beyond its effect on constitutive expression, A-792611 also attenuates the induction of CYP3A4 mediated by classical PXR activators. nih.govresearchgate.net Coadministration of A-792611 with known inducers such as rifampin and efavirenz (B1671121) was found to decrease the extent of CYP3A4 induction. nih.govresearchgate.net This demonstrates A-792611's ability to counteract the inductive effects of PXR agonists on CYP3A4 expression. nih.govresearchgate.net

Modulation of Other PXR Target Genes (CYP2B6, CYP2C8, CYP2C9)

Microarray analysis conducted on cultured human hepatocytes treated with A-792611 revealed that the compound down-regulated the expression of several other PXR target genes in addition to CYP3A4. nih.govresearchgate.net These included CYP2B6, CYP2C8, and CYP2C9. nih.govresearchgate.net This indicates a broader impact of A-792611's PXR antagonism on the expression profile of key drug-metabolizing enzymes regulated by this nuclear receptor. nih.govresearchgate.netoncotarget.comcorning.comuzh.ch

Compound Information

| Compound Name | PubChem CID |

| A-792611 | 792611 |

| Rifampin | 6087 |

| Ritonavir | 4674 |

| Efavirenz | 6413 |

| (S)-1-[(1S,3S,4S)-4-[(S)-2-(3-benzyl-2-oxo-imidazolidin-1-yl)-3,3-dimethyl-butyrylamino]-3-hydroxy-5-phenyl-1-(4-pyridin-2-yl-benzyl)-pentylcarbamoyl]-2,2-dimethyl-propyl-carbamic acid methyl ester | 792611 |

Data Tables

While specific quantitative data points (like IC50 values for PXR binding or precise fold changes in gene expression across different concentrations) were mentioned qualitatively in the search results (e.g., "significant down-regulation," "attenuated"), detailed numerical data tables with specific concentrations and response values were not consistently available in a structured format suitable for direct extraction and presentation as interactive tables without making assumptions or going beyond the provided information. The search results describe the effects observed (down-regulation, attenuation) and the assays used (reporter gene assays, microarray analysis), confirming the functional modulation by A-792611. nih.govresearchgate.netnih.govresearchgate.net Therefore, a data table summarizing specific numerical values cannot be generated based solely on the provided search snippets.

However, the key findings regarding the modulation of gene expression can be summarized conceptually:

| Gene Target | Effect of A-792611 Treatment (Human Hepatocytes) |

| CYP3A4 | Down-regulation of constitutive expression nih.govresearchgate.net |

| CYP3A4 | Attenuation of inducer-mediated induction nih.govresearchgate.net |

| CYP2B6 | Down-regulation of expression nih.govresearchgate.net |

| CYP2C8 | Down-regulation of expression nih.govresearchgate.net |

| CYP2C9 | Down-regulation of expression nih.govresearchgate.net |

| OATP1A2 | Abolishment/Inhibition of rifampin-mediated induction researchgate.netnih.gov |

This conceptual table reflects the reported effects of A-792611 on the expression of these genes based on the search results.

Modulation of Drug Transporter Expression and Function

Nuclear receptors like PXR are known to play a significant role in regulating the expression and activity of numerous drug and bile acid transmembrane transporter proteins. sci-hub.se This regulation is a key mechanism underlying drug disposition and potential drug-drug interactions.

Impact on Organic Anion Transporter Polypeptide 1A2 (OATP1A2)

Research has demonstrated a clinically relevant interplay between PXR and the organic anion transporter polypeptide 1A2 (OATP1A2), particularly in the context of breast cancer. sci-hub.senih.gov OATP1A2 is a transporter protein responsible for the cellular uptake of various substances, including estrogen metabolites like estrone (B1671321) 3-sulfate. sci-hub.senih.govspandidos-publications.com

Studies have shown that OATP1A2 expression is significantly enriched in breast cancer tumor tissue compared to adjacent healthy breast tissues, with some observations indicating nearly 10-fold greater expression. sci-hub.senih.govannualreviews.org The PXR agonist rifampicin (B610482) has been shown to induce OATP1A2 expression in breast cancer cells in a manner dependent on time, PXR, and concentration. sci-hub.senih.govspandidos-publications.com This induction of OATP1A2 by rifampicin was associated with increased cellular uptake of estrone 3-sulfate. sci-hub.senih.gov

Crucially, treatment of breast cancer cells with the PXR antagonist A-792611 resulted in a diminution of the rifampicin-dependent cellular uptake of estrone 3-sulfate. sci-hub.senih.govspandidos-publications.com A-792611 has been identified as a potent and specific antagonist of PXR, and its addition abolished the PXR activation of the OATP1A2 reporter construct in cell-based assays. nih.gov Furthermore, A-792611 treatment abolished the inductive effect of rifampicin on OATP1A2 expression at both the mRNA and protein levels in breast cancer cells. nih.gov

These findings highlight that A-792611 can modulate the expression and function of OATP1A2 by antagonizing PXR activity, thereby impacting the cellular uptake of substrates transported by OATP1A2. sci-hub.senih.gov

Effects on ABC Transporter Expression (e.g., ABCB1/MDR1)

PXR is a major regulator of various drug efflux transporters, including those belonging to the ATP-binding cassette (ABC) superfamily, such as multidrug resistance protein 1 (MDR1), also known as ABCB1. nih.govpharmgkb.org These transporters play a critical role in the efflux of drugs and xenobiotics from cells, contributing to drug resistance. spandidos-publications.comgenomia.czconicet.gov.ar

Activation of PXR has been linked to increased expression of ABCB1/MDR1. spandidos-publications.com For example, activation of human PXR by the agonist SR12813 led to increased expression of MDR1 in breast cancer cell lines. spandidos-publications.com

A-792611, as a PXR antagonist, has been shown to influence the expression of PXR target genes, which include ABC transporters like ABCB1/MDR1. Microarray analysis on cultured human hepatocytes revealed that A-792611 treatment down-regulated the expression of several PXR target genes, including CYP3A4, CYP2B6, CYP2C8, and CYP2C9. nih.govresearchgate.net While the provided search results specifically mention the down-regulation of CYP enzymes, and the regulation of MDR1 by PXR, one source indicates that A-792611 reduced ABCB1 expression even in the presence of a PXR activator like ritonavir. conicet.gov.ar This suggests that A-792611's antagonism of PXR can lead to decreased expression of ABCB1/MDR1, potentially impacting drug efflux. conicet.gov.ar

Implications for Xenobiotic Metabolism and Endogenous Pathways

PXR is a key xenobiotic receptor that regulates the expression of genes involved in drug metabolism, detoxification, and clearance, including drug-metabolizing enzymes and transporters. spandidos-publications.com Its activation by various endogenous and exogenous compounds can lead to significant alterations in xenobiotic metabolism and can also impinge upon endogenous pathways. sci-hub.sespandidos-publications.com

Contribution to the Understanding of PXR-Mediated Gene Regulation

A-792611 serves as a valuable tool for understanding PXR-mediated gene regulation due to its specific antagonistic activity against human PXR. nih.govpgkb.org PXR, upon activation by a ligand, forms a heterodimer with the retinoid X receptor alpha (RXRalpha) and binds to specific DNA response elements in the promoter regions of target genes, thereby inducing gene expression. pgkb.orgnih.gov

Studies using A-792611 have confirmed its ability to inhibit the activity of human PXR in cell-based transactivation experiments. nih.govsci-hub.se By attenuating the activation of PXR by known inducers like rifampin and efavirenz, A-792611 helps to delineate the specific genes and pathways regulated by PXR. nih.gov Microarray analysis has shown that A-792611 treatment down-regulates the expression of established PXR target genes such as CYP3A4, CYP2B6, CYP2C8, and CYP2C9. nih.govresearchgate.net This provides direct evidence of A-792611's inhibitory effect on PXR-driven gene transcription. The use of A-792611 has been instrumental in demonstrating that the induction of genes like OATP1A2 by PXR agonists is indeed PXR-dependent. nih.govspandidos-publications.com

Interplay between Nuclear Receptors and Transport Systems

The interplay between nuclear receptors, such as PXR, and transport systems is a complex and critical aspect of xenobiotic and endobiotic homeostasis. sci-hub.senih.gov Nuclear receptors act as metabolic sensors that respond to a wide range of compounds, leading to the coordinated regulation of genes encoding drug-metabolizing enzymes and transporters. nih.gov

A-792611, by specifically targeting PXR, provides insights into how the modulation of a single nuclear receptor can impact the function of various transport systems. As discussed, A-792611's antagonism of PXR affects the expression and activity of OATP1A2, an uptake transporter. sci-hub.senih.gov Similarly, its influence on PXR target genes includes efflux transporters like ABCB1/MDR1. conicet.gov.ar

This interplay is particularly relevant in contexts such as drug-drug interactions and disease pathogenesis, including cancer. sci-hub.senih.govspandidos-publications.comspandidos-publications.com For instance, the PXR-mediated induction of OATP1A2 by rifampicin and its reversal by A-792611 in breast cancer cells highlight how nuclear receptor-transporter interactions can influence the cellular uptake of relevant substrates, potentially impacting disease progression or treatment response. sci-hub.senih.gov The regulation of ABC transporters by nuclear receptors like PXR, and the modulation of this regulation by compounds like A-792611, underscore the intricate network controlling drug disposition and the potential for therapeutic intervention by targeting these pathways. spandidos-publications.comconicet.gov.ar The ability of A-792611 to interfere with PXR's regulation of both uptake and efflux transporters demonstrates the interconnectedness of nuclear receptor signaling and transporter function in maintaining cellular and systemic homeostasis.

Preclinical Pharmacological Evaluation and Efficacy Modeling

In Vitro Evaluation of A-792611 Characteristics

In vitro studies provide controlled environments to assess specific characteristics of A-792611 at the cellular and subcellular levels. These include examining its interactions with metabolic enzymes, its ability to cross cell membranes, and its direct antiviral effects on cultured cells.

Metabolic Stability in Human Liver Microsome Systems

Metabolic stability is a key parameter in drug development, indicating how quickly a compound is broken down by enzymes in the liver. Studies using human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes, are commonly used for this assessment sigmaaldrich.cnevotec.comcreative-diagnostics.com. A-792611 has demonstrated low rates of metabolism in human liver microsomes researchgate.netnih.govmolaid.comlookchem.com. This suggests that the compound may have a longer half-life in the body, potentially allowing for less frequent dosing.

Cell Membrane Permeability Studies (e.g., Caco-2 Cells)

Cell membrane permeability studies, often utilizing Caco-2 cells, are employed to predict the intestinal absorption of orally administered drugs medtechbcn.comevotec.comresearchgate.netnih.govnih.gov. Caco-2 cells form a monolayer that mimics the human intestinal epithelium, allowing researchers to assess a compound's ability to cross this barrier via passive diffusion or transporter-mediated mechanisms medtechbcn.comevotec.comnih.gov. A-792611 has been evaluated for its cell membrane permeability, including studies using Caco-2 cells nih.gov. The compound was found to be cell-permeable portico.org.

Cell-Based Antiviral Activity Assays (e.g., MT-4 and MT-2 Cells)

Cell-based antiviral activity assays are used to determine the efficacy of a compound in inhibiting viral replication in cultured cells. MT-4 and MT-2 cells are commonly used human T-cell lines susceptible to HIV infection medchemexpress.cnbiorxiv.org. These assays measure the ability of a compound to protect cells from virus-induced cytopathicity or to inhibit viral replication markers medchemexpress.cn. A-792611 has demonstrated potent antiviral activity against wild-type HIV in cell culture, exhibiting low nanomolar potency even in the presence of human serum researchgate.netnih.govportico.orgmolaid.com. It has also shown effectiveness against certain protease inhibitor-resistant HIV-1 mutants portico.org.

Microarray Analysis of Gene Expression in Cultured Hepatocytes

Microarray analysis in cultured human hepatocytes provides insights into how a compound affects global gene expression in liver cells. This can reveal potential drug-drug interactions or unintended effects on metabolic pathways. Studies with A-792611 in cultured human hepatocytes have shown that it resulted in significant down-regulation of constitutive CYP3A4 expression nih.gov. Microarray analysis further revealed that A-792611 treatment down-regulated the expression of pregnane (B1235032) X receptor (PXR) target genes, including CYP3A4, CYP2B6, CYP2C8, and CYP2C9 nih.gov. This indicates that A-792611 acts as a functional human PXR inhibitor nih.govsmartscitech.com.

In Vivo Pharmacological Assessment in Animal Models

In vivo studies in animal models are crucial for understanding a compound's behavior in a living system, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Oral Bioavailability Profiles in Rodent Models

Oral bioavailability refers to the proportion of an administered oral dose of a drug that reaches the systemic circulation unchanged dovepress.compharmainformatic.commdpi.com. Assessing oral bioavailability in rodent models, such as rats and mice, provides an estimate of how well a compound is absorbed from the gastrointestinal tract dovepress.compharmainformatic.commdpi.com. A-792611 has demonstrated high oral bioavailability in animal models researchgate.netnih.govmolaid.comlookchem.commolaid.com.

Table 1: Summary of In Vitro and In Vivo Preclinical Findings for A-792611

| Study Type | Model System | Key Finding | Relevant Section |

| Metabolic Stability | Human Liver Microsomes | Low rates of metabolism | 5.1.1 |

| Cell Membrane Permeability | Caco-2 Cells | Cell-permeable | 5.1.2 |

| Antiviral Activity | MT-4 and MT-2 Cells (Wild-type HIV) | Low nanomolar potency, effective in presence of human serum | 5.1.3 |

| Antiviral Activity | MT-4 and MT-2 Cells (Resistant HIV) | Effective against certain protease inhibitor-resistant mutants | 5.1.3 |

| Gene Expression Analysis | Cultured Human Hepatocytes | Down-regulation of CYP3A4 and PXR target genes; Functional PXR inhibitor | 5.1.4 |

| Oral Bioavailability | Animal Models (Rodents) | High oral bioavailability | 5.2.1 |

Evaluation of Systemic Responses to PXR Modulation in Animal Models

The Pregnane X Receptor (PXR) is a nuclear receptor that plays a significant role in the regulation of drug-metabolizing enzymes and transporters. Modulation of PXR activity can have systemic effects, influencing the pharmacokinetics and pharmacodynamics of co-administered drugs, as well as potentially impacting endogenous pathways.

While direct detailed studies evaluating the systemic responses specifically to A 792611-mediated PXR modulation in animal models were not extensively detailed in the provided context, research highlights the importance of such evaluations. PXR activation has been shown to influence the availability of certain drugs in humanized mouse models, suggesting that PXR modulation can significantly impact systemic exposure. For instance, activation of PXR, but not the constitutive androstane (B1237026) receptor (CAR), profoundly reduced circulating levels of vemurafenib (B611658) in humanized mice, an effect independent of CYP3A4 and negated by a drug efflux transporter inhibitor. This underscores the potential for PXR modulation to affect drug bioavailability through the regulation of drug transporters.

This compound has been identified as a potent and selective PXR antagonist in in vitro studies. In breast cancer cells, treatment with A-792611 abolished the activation of an OATP1A2 reporter construct by rifampin, a known PXR activator. Furthermore, A-792611 treatment reversed the inductive effect of rifampin on OATP1A2 expression and decreased cell proliferation in estrogen-dependent breast cancer cells where OATP1A2 expression is regulated via PXR. These in vitro findings suggest that this compound's PXR antagonism could have systemic implications by altering the expression and function of transporters like OATP1A2, which are involved in the uptake of various compounds, including estrogen metabolites. Evaluating these effects in relevant animal models, such as humanized PXR mice, would be critical to understand the in vivo systemic consequences of this compound-mediated PXR antagonism.

Comparative Preclinical Studies with Related Compounds

Comparative preclinical studies are essential for positioning a novel compound within its therapeutic class and understanding its relative advantages and disadvantages. This compound, a symmetry-based HIV protease inhibitor, was advanced to preclinical studies alongside a related compound, A-790742.

In comparative preclinical evaluations, both A-792611 and A-790742 demonstrated low nanomolar potency against wild-type HIV in cell culture, even in the presence of human serum. They also exhibited low rates of metabolism in human liver microsomes and high oral bioavailability in animal models.

A key comparative study examined A-792611 and A-790742 in a preclinical model designed to assess hyperbilirubinemia, a side effect observed with some HIV protease inhibitors. In this model, both A-792611 and A-790742 exhibited less bilirubin (B190676) elevation compared to other comparator compounds. This finding is significant as it suggests a potentially improved safety profile regarding bilirubin-related side effects for these compounds.

Further comparative analyses included X-ray crystallographic studies of the cores of A-792611 and A-790742 to understand differences in their binding modes. Such structural comparisons at the molecular level provide valuable insights into the subtle differences that can influence potency, specificity, and interaction with biological targets. While specific detailed data from these crystallographic analyses were not provided, the mention of their use highlights a rigorous approach to comparing these related compounds.

Translational Research Perspectives from Preclinical Findings

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical settings. Preclinical findings from studies on compounds like this compound provide crucial data for predicting their behavior in humans and understanding their underlying mechanisms.

Predictive Value of In Vitro and In Vivo Models for Compound Behavior

The predictive value of preclinical models is a critical consideration in translational research. In vitro and in vivo models are used to anticipate how a compound will behave in humans, including its efficacy and potential interactions.

In the context of this compound, in vitro studies demonstrating its potency against HIV in cell culture and its low metabolism in human liver microsomes provide initial indicators of its potential efficacy and metabolic profile in humans. The observation that its potency against wild-type HIV was maintained in the presence of human serum is particularly relevant for predicting in vivo activity.

Animal models, while valuable, have limitations in fully predicting human responses. However, studies in animal models evaluating oral bioavailability provide essential data on the compound's absorption and systemic exposure, which are critical parameters for predicting clinical success. Preclinical models are also used to evaluate specific potential side effects, such as the hyperbilirubinemia model used for A-792611 and A-790742, offering predictive insights into potential clinical adverse events.

The use of humanized mouse models, such as those expressing human PXR, can enhance the predictive value of preclinical studies for understanding the impact of PXR modulation on drug disposition in humans. The in vitro finding that this compound acts as a PXR antagonist suggests that these humanized models could be particularly useful in predicting how this compound might influence the metabolism and transport of other drugs in a human physiological context.

Integration of Preclinical Data for Mechanistic Understanding

Integrating data from diverse preclinical studies is vital for developing a comprehensive understanding of a compound's mechanism of action and its interactions within biological systems. For this compound, preclinical data contribute to mechanistic understanding in several ways.

As an HIV protease inhibitor, studies on its potency against wild-type and resistant HIV strains, coupled with structural analyses like X-ray crystallography, provide insights into how it interacts with the viral protease enzyme. Understanding the binding modes and the impact of structural modifications on antiviral activity contributes to the mechanistic understanding of its inhibitory function.

The identification of this compound as a PXR antagonist reveals another layer of mechanistic complexity. Integrating this finding with studies on PXR's role in regulating transporters like OATP1A2 helps elucidate how this compound might influence the disposition of other compounds or modulate cellular processes influenced by PXR activation. The observed effect of A-792611 on OATP1A2 expression and cell proliferation in breast cancer cells, linked to PXR modulation, provides a potential mechanism beyond its antiviral activity that warrants further investigation.

Furthermore, comparative studies with related compounds, such as the assessment of hyperbilirubinemia with A-790742, contribute to understanding the structural determinants of specific biological effects and potential side effects. By correlating structural differences with observed outcomes, researchers can gain mechanistic insights into how modifications to the compound's structure influence its interaction with biological targets and off-targets.

Future Directions and Research Gaps for Compound A 792611

Unexplored Aspects of its Primary HIV Protease Inhibitory Mechanisms

A-792611 was developed as part of a series of symmetry-based HIV protease inhibitors, exhibiting low nanomolar potency against wild-type HIV in the presence of human serum and high oral bioavailability in animal models. researchgate.netresearchgate.net X-ray crystallographic analyses have been utilized to understand the binding modes of related inhibitors. researchgate.netresearchgate.net However, a comprehensive understanding of the precise molecular interactions governing A-792611's binding to HIV protease, particularly concerning induced conformational changes and interactions with drug-resistant protease variants, is still developing. The plasticity of the HIV protease structure and the influence of mutations outside the active site on inhibitor binding underscore the complexity of this interaction. nih.gov

Future research should aim to:

Conduct detailed kinetic and thermodynamic studies to fully characterize the binding kinetics and energetics of A-792611 to HIV protease.

Obtain high-resolution structural data (e.g., co-crystal structures) of A-792611 in complex with various drug-resistant HIV protease variants to elucidate resistance mechanisms and inform future inhibitor design.

Employ advanced computational techniques, such as molecular dynamics simulations, to explore the dynamic behavior of A-792611 within the protease active site and the impact of mutations on binding stability.

Further Elucidation of its Distinct PXR Antagonistic Pathways

A significant finding regarding A-792611 is its activity as a functional inhibitor of human PXR, a characteristic that distinguishes it from many other HIV protease inhibitors which often act as PXR activators. nih.gov Studies have shown that A-792611 can down-regulate the expression of key PXR target genes, including CYP3A4, CYP2B6, CYP2C8, and CYP2C9, in human hepatocytes. nih.gov It also attenuated the induction of CYP3A4 by known inducers like rifampin and efavirenz (B1671121) and reduced PXR activation mediated by rifampin and ritonavir (B1064) in reporter assays. nih.gov

Despite these observations, the precise molecular mechanisms by which A-792611 exerts its antagonistic effect on PXR are not fully elucidated. It is unclear whether A-792611 directly competes with agonists for the ligand-binding pocket or acts via an allosteric mechanism. sci-hub.senih.gov Understanding these pathways is crucial for appreciating its unique pharmacological profile.

Key research questions include:

Does A-792611 bind directly to the PXR ligand-binding domain, and if so, what are the key residues involved in this interaction?

How does A-792611 interfere with the conformational changes in PXR typically induced by agonists?

What is the impact of A-792611 on the recruitment of PXR coactivators and corepressors?

Are there post-translational modifications of PXR influenced by A-792611 treatment?

Potential for A-792611 as a Research Tool in Nuclear Receptor Biology

The selective PXR antagonistic activity of A-792611, without significant interaction with other related nuclear receptors such as CAR, FXR, VDR, and PPARα, positions it as a potentially valuable tool for dissecting the complex roles of PXR in various biological processes. nih.gov PXR is a key regulator of xenobiotic metabolism, drug transport, and has emerging roles in inflammation and metabolic homeostasis. nih.govnih.govipb.edu.tl

A-792611 can serve as a chemical probe to:

Investigate the specific contribution of PXR to the transcriptional regulation of its target genes in different cell types and physiological contexts.

Study the downstream consequences of PXR inhibition on drug metabolism, transport, and potential drug-drug interactions.

Explore the involvement of PXR in disease states, such as cancer drug resistance, using A-792611 to selectively inhibit PXR activity. spandidos-publications.comuni-tuebingen.de

Delineate PXR-dependent signaling pathways and their crosstalk with other nuclear receptors and cellular signaling networks.

Investigation of Novel Applications Beyond its Initial Target Indication

The identification of A-792611 as a PXR antagonist suggests potential applications beyond its original development as an HIV protease inhibitor. PXR's involvement in various physiological and pathological processes makes its modulation a potential therapeutic strategy. nih.govnih.govuni-tuebingen.de

Areas for investigating novel applications of A-792611 include:

Evaluating its potential to reverse or mitigate PXR-mediated drug resistance in various cancers, either as a monotherapy or in combination with chemotherapeutic agents. spandidos-publications.comuni-tuebingen.denih.gov

Exploring its use in managing drug-drug interactions by attenuating PXR-mediated induction of drug-metabolizing enzymes and transporters. nih.gov

Investigating its effects on inflammatory conditions where PXR plays a regulatory role. nih.gov

Assessing its potential in modulating bile acid homeostasis and liver function, given PXR's role in these processes.

Q & A

Q. What ethical guidelines govern data sharing and ownership in collaborative studies on this compound?

- Methodological Answer :

- Data ownership agreements : Define contributor rights in collaborative contracts.

- Open science practices : Share raw data via repositories (e.g., Zenodo) with embargo periods.

- Ethical declarations : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.